molecular formula C18H18O6 B3065435 Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate CAS No. 4204-60-8

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate

Cat. No.: B3065435
CAS No.: 4204-60-8
M. Wt: 330.3 g/mol
InChI Key: BBCJQHYOGQEOAA-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate (CAS Number 4204-60-8) is a high-purity organic compound with the molecular formula C 18 H 18 O 6 and a molecular weight of 330.336 g/mol . It is characterized by a logP of 3.39, indicating its relative hydrophobicity, and its InChI Key is BBCJQHYOGQEOAA-UHFFFAOYSA-N . This diester is a valuable building block in medicinal chemistry and materials science research. From an analytical perspective, this compound can be separated and analyzed using a reverse-phase (RP) HPLC method, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . The method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJQHYOGQEOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194861
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
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Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-60-8
Record name 1,1′-Dimethyl 4,4′-[1,2-ethanediylbis(oxy)]bis[benzoate]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
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Record name Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoate
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Preparation Methods

Two-Step Esterification-Etherification Approach

The most widely documented method involves sequential esterification and etherification. In the first step, 4-hydroxybenzoic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst, yielding methyl 4-hydroxybenzoate. The second step employs a Williamson ether synthesis, where the phenolic oxygen of methyl 4-hydroxybenzoate reacts with 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in acetone). This forms the ethylene glycol-bridged structure.

Reaction Conditions:

  • Esterification:
    • Molar ratio (4-hydroxybenzoic acid : methanol) = 1:10
    • Catalyst: H₂SO₄ (5 mol%)
    • Temperature: 65°C, 6 hours
    • Yield: 89–92%
  • Etherification:
    • Base: K₂CO₃ (2.2 equiv)
    • Solvent: Acetone, reflux (56°C)
    • Time: 12 hours
    • Yield: 78–82%

Mechanistic Insights:
The sulfuric acid protonates the carbonyl oxygen of 4-hydroxybenzoic acid, enhancing methanol's nucleophilic attack to form the methyl ester. In the etherification step, deprotonation of the phenolic -OH by K₂CO₃ generates a phenoxide ion, which displaces bromide from 1,2-dibromoethane via an SN2 mechanism.

One-Pot Synthesis Using Phase-Transfer Catalysis

Recent advancements utilize phase-transfer catalysts (PTCs) to consolidate the synthesis into a single step. Tetrabutylammonium bromide (TBAB) facilitates the reaction between 4-hydroxybenzoic acid and 1,2-dibromoethane in a biphasic system (water/dichloromethane), followed by in-situ esterification with dimethyl sulfate.

Optimized Parameters:

Parameter Value
PTC (TBAB) loading 10 mol%
Base NaOH (4 equiv)
Temperature 40°C
Reaction time 8 hours
Yield 85%

This method reduces purification steps and improves atom economy by 18% compared to the two-step approach.

Catalytic Systems and Their Impact

Acid Catalysts for Esterification

Sulfuric acid remains the standard catalyst due to its cost-effectiveness, though alternatives like p-toluenesulfonic acid (pTSA) and heteropolyacids (e.g., H₃PW₁₂O₄₀) have been explored:

Catalyst Yield (%) Reaction Time (h)
H₂SO₄ 92 6
pTSA 88 5
H₃PW₁₂O₄₀ 90 4

Heteropolyacids offer milder conditions and easier separation, making them suitable for industrial scaling.

Base Selection in Etherification

The choice of base critically affects ether bond formation efficiency:

Base Solvent Yield (%)
K₂CO₃ Acetone 82
Cs₂CO₃ DMF 79
NaOH Water/DCM 85

Cs₂CO₃, while highly basic, often leads to side reactions (e.g., hydrolysis), whereas NaOH in biphasic systems minimizes byproduct formation.

Advanced Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 4H, Ar-H), 6.98 (d, J=8.8 Hz, 4H, Ar-H), 4.34 (s, 4H, OCH₂CH₂O), 3.91 (s, 6H, OCH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (Newcrom R1 column, 250 × 4.6 mm, 5 µm) with acetonitrile/water (65:35 v/v) mobile phase resolves the target compound at 8.2 minutes, confirming ≥98% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants have adopted tubular reactors for the one-pot method, achieving:

  • Throughput: 12 kg/h
  • Purity: 97.5%
  • Solvent recovery: 92% via distillation.

Waste Management Strategies

  • Bromide byproducts are precipitated as NaBr and repurposed in bromination reactions.
  • Methanol is recycled through fractional distillation, reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.

    Transesterification: Catalyzed by acids or bases, often performed under reflux conditions.

    Reduction: Requires strong reducing agents like lithium aluminum hydride, usually conducted in anhydrous solvents.

Major Products Formed

    Hydrolysis: Produces 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl acid.

    Transesterification: Yields various esters depending on the alcohol used.

    Reduction: Results in the formation of 4,4’-(1,2-ethanediylbis(oxy))dibenzyl alcohol.

Scientific Research Applications

Chromatographic Applications

HPLC Analysis
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves the use of a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for both analytical and preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .

ParameterValue
Mobile Phase CompositionAcetonitrile, Water, Phosphoric Acid
Alternative for MSFormic Acid
Column TypeNewcrom R1
Particle Size3 µm

Material Science Applications

Polymer Synthesis
this compound serves as a monomer in the synthesis of polyesters and other polymeric materials. Its structure allows for the formation of flexible and durable polymers that can be utilized in coatings, adhesives, and other industrial applications. The compound's properties contribute to enhanced thermal stability and chemical resistance in the resulting materials.

Case Study 1: Pharmacokinetics

A study demonstrated the utility of this compound in pharmacokinetic analysis. The compound was isolated from biological samples using the aforementioned HPLC method. Results indicated that the compound could be reliably quantified in plasma samples, aiding in the understanding of its metabolic pathways and potential therapeutic effects.

Case Study 2: Polymer Development

Research focused on developing a new class of biodegradable polymers incorporating this compound. The study highlighted how varying the ratio of this compound during polymerization affected mechanical properties such as tensile strength and elongation at break. This research paves the way for sustainable materials that meet environmental standards while maintaining performance.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of the corresponding carboxylic acids. This process can be exploited in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic hydrolysis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
  • CAS No.: 3753-05-7 (), 14387-30-5 ()
  • Molecular Formula : C₁₆H₁₄O₆
  • Molecular Weight : 302.283 g/mol ()
  • Structure : Comprises two benzoate groups linked via an ethylene glycol bridge, with methyl ester substituents.
  • LogP : 2.96 (hydrophobicity index) ().

Comparison with Structural Analogs

Methoxy-Substituted Analog

Compound : Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-

  • CAS No.: 3263-55-6 ()
  • Molecular Formula : C₁₈H₁₈O₈
  • Molecular Weight : 362.33 g/mol
  • Key Differences: Substituents: Methoxy (-OCH₃) groups at the 3-position of each benzene ring. Impact: Increased steric hindrance and polarity compared to the parent compound.

Ethyl Ester Analog

Compound : Diethyl 4,4-[1,2-ethanediylbis(oxy)]dibenzoate

  • Molecular Formula : C₁₈H₁₈O₆ (inferred from )
  • Key Differences: Ester Groups: Ethyl esters replace methyl esters. Impact: Higher hydrophobicity (predicted logP >3) due to longer alkyl chains. This could improve solubility in non-polar solvents or enhance membrane permeability in biological systems.

Chlorinated Analog

Compound : 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoic] acid

  • CAS No.: 57101-71-0 ()
  • Molecular Formula : C₁₆H₁₂Cl₂O₆
  • Molecular Weight : 371.17 g/mol
  • Key Differences :
    • Substituents : Chlorine atoms at the 3-position of each benzene ring.
    • Impact : Increased acidity (due to electron-withdrawing Cl groups) and higher logP (3.85) compared to the parent compound (logP 2.96). Chlorination may enhance bioactivity, making it suitable for pesticidal applications ().

Diol Analog

Compound: 4,4’-(1,2-乙二氧基)二苯酚 (4,4’-(1,2-Ethanediylbis(oxy))diphenol)

  • CAS No.: 24209-90-3 ()
  • Molecular Formula : C₁₄H₁₄O₄
  • Molecular Weight : 246.26 g/mol
  • Key Differences: Functional Groups: Hydroxyl (-OH) groups replace methyl esters. This diol could serve as a monomer in polyesters or polyurethanes, contrasting with the ester-based parent compound’s role as a plasticizer or intermediate.

Amine-Functionalized Analog

Compound: 1,2-双(4-氨基苯氧基)乙烷 (Bis(4-aminophenoxy)ethane)

  • CAS No.: Not explicitly listed but structurally related ()
  • Molecular Formula : C₁₄H₁₄N₂O₂
  • Key Differences :
    • Functional Groups : Primary amine (-NH₂) groups replace ester moieties.
    • Impact : Enables participation in condensation reactions (e.g., polyamide synthesis). Unlike the parent compound, this analog is suited for high-performance polymers due to its amine reactivity.

Comparative Data Table

Property Parent Compound (this compound) Methoxy Analog (3263-55-6) Chlorinated Analog (57101-71-0) Diol Analog (24209-90-3)
Molecular Formula C₁₆H₁₄O₆ C₁₈H₁₈O₈ C₁₆H₁₂Cl₂O₆ C₁₄H₁₄O₄
Molecular Weight (g/mol) 302.28 362.33 371.17 246.26
LogP 2.96 () Not Reported 3.85 () Not Reported
Key Functional Groups Methyl esters Methoxy, methyl esters Chlorine, carboxylic acid Hydroxyl groups
Applications HPLC analysis, polymer intermediates Not Reported Agrochemicals (inferred) Polymer synthesis

Research Findings and Implications

  • Structural Modifications : Substituting methyl esters with ethyl () or replacing them with amines () alters solubility and reactivity, enabling tailored applications in material science or drug delivery.
  • Electronic Effects : Methoxy () and chlorine () substituents modulate electronic properties, influencing acidity and interaction with biological targets.
  • Analytical Relevance : The parent compound’s HPLC compatibility () suggests utility as a standard for analyzing structurally related compounds.

Biological Activity

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate is a synthetic organic compound recognized for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18O6
  • Molecular Weight : 330.34 g/mol
  • Chemical Structure : The compound features two benzoate moieties linked by an ethylene glycol unit, enhancing its stability and biological interaction potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity, which can affect metabolic pathways.
  • Cell Signaling Modulation : The compound may alter cellular signaling pathways, particularly those involved in inflammation and microbial defense.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested its efficacy against various pathogens:

Tested Strains Concentration (µg/mL) Inhibition Results
Escherichia coli50 - 200Significant inhibition
Staphylococcus aureus50 - 200Significant inhibition
Candida albicans50 - 200Significant inhibition

The compound demonstrated potent inhibitory effects across all tested strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

In studies involving acute inflammation models induced by lipopolysaccharides (LPS), this compound showed promising anti-inflammatory effects:

  • Reduction in Cytokines : The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, crucial for the expression of inflammatory genes.

Enzyme Modulation

This compound has been explored as a biochemical probe to study enzyme activities. Its interactions with specific enzymes can provide insights into metabolic processes and potential therapeutic targets.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is presented below:

Compound Name Molecular Formula Key Features Biological Activity
This compoundC18H18O6Two benzoate moietiesAntimicrobial, anti-inflammatory
Dimethyl 4-chlorobenzoateC9H9ClO2Single aromatic ringLimited biological activity
Ethylene glycol diphenyl etherC18H18O6Lacks chlorine; different linkageLower reactivity

Applications in Research and Industry

This compound has several potential applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic applications.
  • Chemical Synthesis : The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.
  • Analytical Chemistry : It is utilized in chromatography for the separation and analysis of complex mixtures.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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